molecular formula C11H14O3 B12826188 2-(Benzyloxy)butanoic acid

2-(Benzyloxy)butanoic acid

Cat. No.: B12826188
M. Wt: 194.23 g/mol
InChI Key: HNLVMIYYKOKWEH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)butanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid catalyst to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the carboxylic acid group produces butanol .

Scientific Research Applications

2-(Benzyloxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, the benzyloxy group can interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group may also play a role in binding to active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)butanoic acid is unique due to its specific combination of a benzyloxy group and a butanoic acid backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H14O3/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)

InChI Key

HNLVMIYYKOKWEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OCC1=CC=CC=C1

Origin of Product

United States

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